Cas no 1261941-98-3 (2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol)

2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 1261941-98-3
- AKOS017557091
- 2'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
- MFCD18314324
- 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, 95%
- 2-CYANO-4-(2-FLUORO-3-METHOXYPHENYL)PHENOL
- DTXSID10684779
- 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol
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- MDL: MFCD18314324
- インチ: InChI=1S/C14H10FNO2/c1-18-13-4-2-3-11(14(13)15)9-5-6-12(17)10(7-9)8-16/h2-7,17H,1H3
- InChIKey: ZPEUJSISQAXKNZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 243.06955672Da
- 同位素质量: 243.06955672Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 53.3Ų
2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320367-5g |
2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |
1261941-98-3 | 95% | 5g |
€1159.00 | 2024-04-20 | |
abcr | AB320367-5 g |
2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |
1261941-98-3 | 95% | 5g |
€1,159.00 | 2022-08-31 |
2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenolに関する追加情報
Introduction to 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol (CAS No. 1261941-98-3)
2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1261941-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of phenolic derivatives characterized by a cyano group and a fluoro-methoxy-substituted aromatic ring, which contribute to its unique chemical properties and potential biological activities.
The structural motif of 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol consists of a central benzene ring substituted with a cyano group at the 2-position and a phenyl ring at the 4-position, where the phenyl ring is further modified with a 2-fluoro-3-methoxy group. This arrangement imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel bioactive molecules. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups enhances its potential as an intermediate in synthetic chemistry, particularly in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The fluorine atom in 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol not only influences the electronic distribution within the molecule but also contributes to its metabolic stability, a crucial factor in drug design. The methoxy group further modulates the reactivity and interactions with biological targets, making this compound a promising candidate for further exploration.
One of the most compelling aspects of 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol is its potential application in the development of targeted therapies. Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) to optimize drug candidates. The cyano group can serve as a handle for further functionalization, allowing chemists to introduce additional pharmacophoric elements or modify existing ones. This flexibility makes 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol an attractive building block for designing molecules with enhanced potency and selectivity.
Moreover, the fluoro substituent has been extensively studied for its ability to improve drug bioavailability and target specificity. In particular, fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. This characteristic is particularly valuable in the context of long-term therapeutic applications, where maintaining drug efficacy over time is critical. The methoxy group also plays a role in modulating lipophilicity and solubility, further enhancing the compound's pharmacokinetic profile.
Recent advances in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds with specific biological activities more efficiently. 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol has been subjected to various computational studies to elucidate its potential binding modes with biological targets. These studies suggest that the compound may interact with proteins involved in inflammation and cancer pathways, making it a candidate for therapeutic intervention in these areas.
The synthesis of 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by cyanation and methylation steps. The introduction of fluorine atoms often presents challenges due to their low reactivity, necessitating specialized methodologies such as metal-catalyzed cross-coupling reactions or halogen exchange processes.
In conclusion, 2-Cyano-4-(2-fluoro-3-methoxyphenyl)phenol (CAS No. 1261941-98-3) represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for developing novel therapeutic agents. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing unmet medical needs.
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